molecular formula C9H15N3S B13176198 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine

2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine

Cat. No.: B13176198
M. Wt: 197.30 g/mol
InChI Key: DBYFHMUJNYZGQV-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound that features a thiopyrano and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyranone derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thiopyrano ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring systems.

Scientific Research Applications

2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine: shares similarities with other heterocyclic compounds such as imidazoles, quinolines, and pyrroles.

    Imidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Quinolines: Used in the treatment of malaria and other diseases.

    Pyrroles: Found in many natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combined thiopyrano and pyrazole ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine

InChI

InChI=1S/C9H15N3S/c1-6(2)12-9(10)7-5-13-4-3-8(7)11-12/h6H,3-5,10H2,1-2H3

InChI Key

DBYFHMUJNYZGQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CSCCC2=N1)N

Origin of Product

United States

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